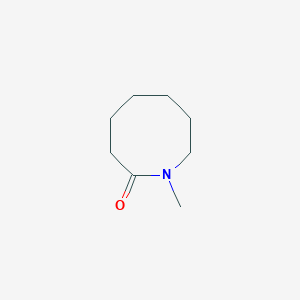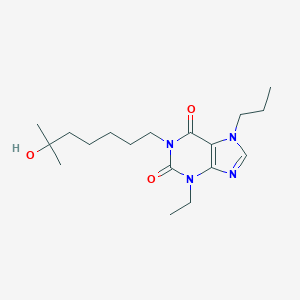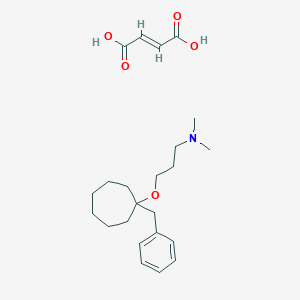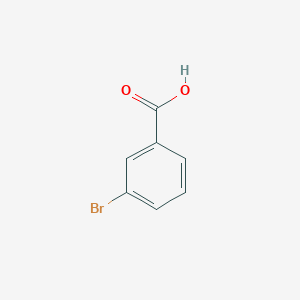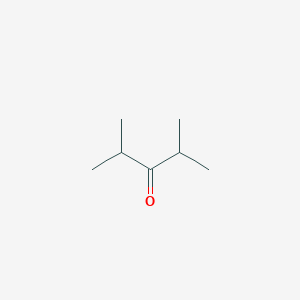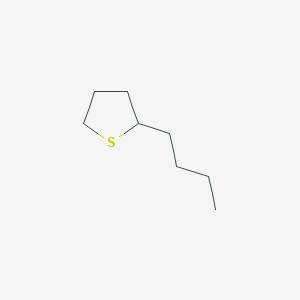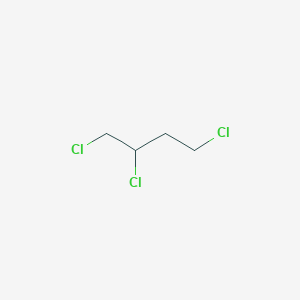
1-(4-Chlorophényl)éthyl isocyanure
Vue d'ensemble
Description
Macromolecular Chirality Induction
The study of optically active polyisocyanides, specifically poly(phenyl isocyanide) (PPI) derivatives, has revealed that these polymers can exhibit optical activity when induced by chiral stimuli. The research found that poly(4-carboxyphenyl isocyanide) (poly-1), an optically inactive PPI derivative, could show optical activity in its polymer backbone due to acid-base interactions with chiral amines. This interaction leads to a dynamic conformational transition from a prochiral or zigzag structure to a helical conformation, which is evidenced by induced circular dichroism (ICD) in the UV-visible region. The study also utilized molecular dynamic simulations to support the findings .
Reactions with Carbonyl Compounds
Ortho-lithiophenyl isocyanides have been shown to react with carbonyl compounds to yield a variety of products, including isocyanoalcohols, 4H-3,1-benzoxazines, isobenzofuran-1(3H)-imines, and indolin-2-ones. The specific product formed depends on the reaction conditions and the substitution patterns of the reactants. Additionally, isocyanoalcohols can be further converted to other compounds under copper(I) catalysis. This research highlights the versatility of isocyanides in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of 4-chloro-2',4',6'-triethylbenzophenone has been redetermined, providing a more precise understanding of its conformation. The study revealed disorder in one of the ethyl groups and provided detailed torsion angles for the major and minor disorder components. This compound is closely related to the 4-chlorophenyl group and offers insights into the structural aspects of such molecules .
Synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate
The synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in the production of the antiobesity agent rimonabant, has been achieved. The process involves enamination of p-chloropropiophenone followed by condensation with chlorooxalic acid ethyl ester. This synthesis route provides a practical approach to obtaining the intermediate with a reasonable yield .
Regioselective Synthesis under Ultrasound Irradiation
A regioselective synthesis method for ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been developed using ultrasound irradiation. This technique significantly reduces reaction times and achieves high yields. The synthesized compounds' structures were confirmed by crystallographic data, demonstrating the effectiveness of ultrasound in facilitating chemical reactions .
Crystal Structure of Ethyl (2-Amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) Formate
The crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate has been determined through X-ray single-crystal diffraction analysis. The molecule features a six-membered ring with a boat conformation and C=C double bonds. The crystal structure also exhibits intra- and intermolecular hydrogen bonds, which are crucial for the stability of the compound .
Applications De Recherche Scientifique
Réactions multicomposants pour la construction d'hétérocycles
“1-(4-Chlorophényl)éthyl isocyanure” joue un rôle crucial dans les réactions multicomposants (RMC), qui sont essentielles pour la construction de composés hétérocycliques. Ces réactions sont très appréciées pour leur efficacité dans la synthèse de structures moléculaires complexes en une seule étape. La réactivité du groupe isocyanure permet la formation de multiples liaisons, facilitant la création de divers échafaudages hétérocycliques .
Synthèse organique et conception de médicaments
Dans le domaine de la synthèse organique, cet isocyanure est utilisé pour sa capacité à subir des réactions de cycloaddition [4+1]. Ces réactions sont essentielles à la synthèse de divers hétérocycles, qui servent de structures de base dans de nombreux produits pharmaceutiques. La polyvalence des isocyanures dans ces réactions en fait des outils indispensables dans la conception de médicaments .
Applications en science des matériaux
Les propriétés uniques des isocyanures, notamment leur caractère électronégatif et leur stabilité en tant que nucléophiles carbonés divalents, les rendent adaptés aux applications en science des matériaux. Ils sont utilisés comme substituts du CO gazeux toxique en chimie organométallique, contribuant au développement de nouveaux matériaux .
Chimie verte et impact environnemental
Des recherches récentes se sont concentrées sur l'impact environnemental des isocyanures, conduisant au développement de méthodes de synthèse plus durables. La génération in situ d'isocyanures est une avancée significative, réduisant l'exposition environnementale et s'alignant sur les principes de la chimie verte .
Sécurité et manipulation dans les procédés chimiques
Les protocoles de manipulation et de sécurité pour “this compound” sont essentiels à son utilisation dans la recherche et les applications industrielles. Les fiches de données de sécurité fournissent des directives détaillées pour garantir une utilisation et un stockage sûrs de ce produit chimique, minimisant les risques liés à sa manipulation .
Percées dans la recherche
Les percées récentes dans l'utilisation de “this compound” comprennent des progrès dans les réactions multicomposants pour la construction de molécules complexes. Ces développements ont élargi le potentiel des isocyanures en chimie synthétique, ouvrant la voie à de nouvelles opportunités de recherche .
Mécanisme D'action
Target of Action
The primary target of 1-(4-Chlorophenyl)ethyl isocyanide is Myoglobin , a protein found in muscle tissues . Myoglobin’s role is to store oxygen in muscle cells, which use this oxygen to produce energy.
Mode of Action
Isocyanides are known to interact with their targets through a process called1,3-dipolar cycloaddition . This reaction involves the addition of a dipolarophile (in this case, the isocyanide) to a dipole, resulting in a five-membered heterocyclic compound .
Biochemical Pathways
Result of Action
Given its interaction with myoglobin, it may influence oxygen storage and utilization in muscle cells .
Analyse Biochimique
Biochemical Properties
Isocyanides are known to undergo concurrent addition reactions with both electrophiles and nucleophiles to form multiple bonds on the terminal carbon . This suggests that 1-(4-Chlorophenyl)ethyl isocyanide may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
Isocyanides are known to act as electron-withdrawing functional groups, increasing the acidity of protons on the adjacent α-carbon atom . This suggests that 1-(4-Chlorophenyl)ethyl isocyanide may exert its effects at the molecular level through similar mechanisms.
Propriétés
IUPAC Name |
1-chloro-4-(1-isocyanoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCRILROABBUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373875 | |
| Record name | 1-chloro-4-(1-isocyanoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131025-44-0 | |
| Record name | 1-chloro-4-(1-isocyanoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





